molecular formula C10H15NO4 B13877211 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol

Cat. No.: B13877211
M. Wt: 213.23 g/mol
InChI Key: UINGBHXOVUFQIX-UHFFFAOYSA-N
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Description

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H15NO4 It is characterized by the presence of an amino group, two methoxy groups, and a phenoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide in the presence of a base to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activities or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethoxyphenoxy)ethanol: Lacks the amino group, making it less reactive in certain biochemical applications.

    2-(2-(Dimethylamino)ethoxy)ethanol:

    2-(2-(2-amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol:

Uniqueness

2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-(2-amino-4,6-dimethoxyphenoxy)ethanol

InChI

InChI=1S/C10H15NO4/c1-13-7-5-8(11)10(15-4-3-12)9(6-7)14-2/h5-6,12H,3-4,11H2,1-2H3

InChI Key

UINGBHXOVUFQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OCCO)N

Origin of Product

United States

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